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Chemical Identity and Basic Properties

The table below summarizes the fundamental identifying information and physical properties for 2-Amino-

6-bromopyridine as found in chemical supplier catalogs [1] [2] [3].

Property Value

CAS Registry Number 19798-81-3 [1] [2] [3]

Molecular Formula C5H5BrN2 [1] [3]

Molecular Weight 173.01 g/mol [1] [3]

Melting Point 88-91 °C (lit.) [1] [2]

Appearance Off-white to slightly yellow or light brown powder [1] [3]

Storage Keep in a dark place, sealed in dry, at room temperature [1]

Available Spectroscopic and Analytical Data
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While a complete vibrational spectral assignment is not available, the following experimental data can be

used for identification and analysis.

Data Type Key Features / Observations Source / Context

Mass
Spectrometry

Molecular ion peaks at m/z 172

([M]+) and m/z 174 ([M+2]+) with a
~1:1 ratio, characteristic of

bromine.

Experimental MS data from a commercial

database [4].

Vibrational
Spectra
(General)

Assigned fundamentals, overtones,

and combinations; analysis based
on Cs point group symmetry.

From a study on a closely related molecule

(2-amino-6-bromo-3-formylchromone),
demonstrating a standard analysis approach

[5].

Safety &
Handling

Hazard statements: H315-H319-
H335 (Causes skin, serious eye
irritation, and respiratory irritation).

Safety data from supplier information [2].

Experimental Protocols for Spectroscopic
Characterization

For researchers who need to obtain the spectroscopic data, here are detailed methodologies based on general

practices for similar compounds.

FT-IR Spectroscopy Protocol

A reliable method for obtaining FT-IR spectra is described in a protocol for organic compounds [6]:

Instrument: Bruker VERTEX 70 FTIR spectrometer.
Sample Preparation: The sample is held between two calcium fluoride (CaF2) windows separated

by a 15-μm-thick Teflon spacer to create a thin film.
Conditions: The spectrometer should be purged with nitrogen (N2) to minimize interference from

atmospheric water vapor and CO2. Spectra are recorded at 298 K (25 °C).
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Raman Spectroscopy Protocol

A corresponding protocol for Raman spectroscopy is also available [6]:

Excitation Source: A 532-nm laser (e.g., Millennia eV from Spectra-Physics).

Detection System: The scattered signal is dispersed in a spectrometer and detected by a charged-
coupled device (CCD) camera.

Configuration: Measurements can be taken in a parallel polarization configuration.

The workflow for a comprehensive vibrational analysis can be summarized as follows, incorporating both

experimental and computational steps:
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Start Analysis

Perform FT-IR Experiment Perform Raman Experiment

Compare Experimental
and Theoretical Spectra

Experimental Spectrum Experimental Spectrum

Computational Modeling
(DFT, B3LYP method)

Assign Vibrational Modes
and Calculate PED

Theoretical Spectrum

Theoretical Assignments

Final Characterization

Click to download full resolution via product page

Research Context and Applications

Understanding the broader research context can help guide your characterization efforts.

Pharmaceutical Relevance: This compound is a key building block in synthesizing nitrogen-

containing bicyclic structures and has been employed in the one-pot synthesis of 7-azaindoles and
the development of anti-HIV agents [1] [2].
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Complementary Techniques: FT-IR and Raman spectroscopy are highly complementary. FT-IR is

often more sensitive to polar functional groups, while Raman is better for the non-polar skeleton and
low-frequency regions (e.g., below 650 cm⁻¹), providing a more complete vibrational profile [7].

Computational Guidance: For a detailed assignment, Density Functional Theory (DFT) calculations
are highly recommended. Studies on similar molecules, like 3-amino-2-bromopyridine, use the B3LYP
functional with a 6-311G(2df,2p) basis set to calculate optimal geometry and vibrational
frequencies, which are then matched with experimental data using Potential Energy Distribution

(PED) analysis [8].

How to Proceed Without Direct Data

Since the direct FT-IR/Raman data for your specific compound is not publicly available, you have a few

options:

Perform the Experiments: Use the provided experimental protocols to record the FT-IR and Raman
spectra yourself.

Computational Prediction: Perform DFT calculations to generate a theoretical spectrum and
vibrational assignments, which can serve as a strong foundation for your analysis [8].

Consult Related Studies: Use the data and methodologies from research on closely related
bromopyridine derivatives as a reference guide for your own work [5] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://bio-protocol.org/exchange/minidetail?id=7414358&type=30
https://www.spectroscopyonline.com/view/ft-ir-raman-combination-perfect-analytical-solution-vibrational-spectroscopists
https://www.sciencedirect.com/science/article/abs/pii/S1386142512000881
https://www.smolecule.com/products/b665591#2-amino-6-bromopyridine-spectroscopic-characterization-ft-ir-raman
https://www.smolecule.com/products/b665591#2-amino-6-bromopyridine-spectroscopic-characterization-ft-ir-raman
https://www.smolecule.com/products/b665591#2-amino-6-bromopyridine-spectroscopic-characterization-ft-ir-raman
https://www.smolecule.com/products/b665591#2-amino-6-bromopyridine-spectroscopic-characterization-ft-ir-raman
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s665591?utm_src=pdf-bulk
https://www.smolecule.com/products/s665591?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

